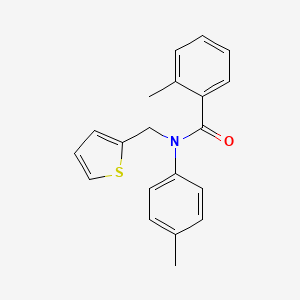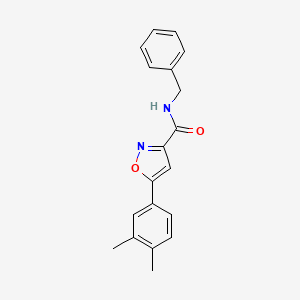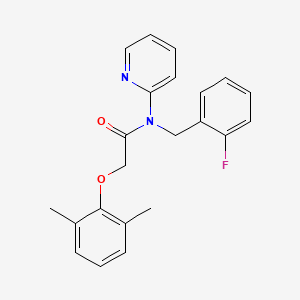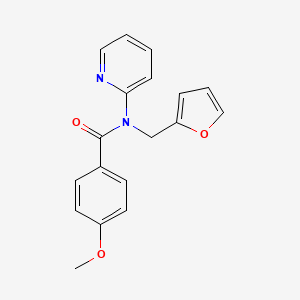
2-((6-phenylpyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Phenylpyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced to the pyrimidine ring through electrophilic aromatic substitution reactions.
Formation of the Sulfanyl Linkage: The sulfanyl group is introduced via nucleophilic substitution reactions.
Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the sulfanyl-substituted pyrimidine and the appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[(6-Phenylpyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified amide or sulfanyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-[(6-Phenylpyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as improved stability or reactivity.
作用機序
The mechanism of action of 2-[(6-Phenylpyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Thiopyrimidines: Compounds with a sulfur atom at the 2-position of the pyrimidine ring.
Trifluoromethylphenyl Derivatives: Compounds with a trifluoromethyl group attached to a phenyl ring.
Uniqueness
2-[(6-Phenylpyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide is unique due to the combination of its structural features, including the pyrimidine ring, sulfanyl linkage, and trifluoromethylphenyl group. This combination imparts specific chemical and biological properties that may not be present in other similar compounds.
特性
分子式 |
C20H16F3N3OS |
|---|---|
分子量 |
403.4 g/mol |
IUPAC名 |
2-(6-phenylpyrimidin-4-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C20H16F3N3OS/c1-13(19(27)26-16-10-6-5-9-15(16)20(21,22)23)28-18-11-17(24-12-25-18)14-7-3-2-4-8-14/h2-13H,1H3,(H,26,27) |
InChIキー |
LIVZGUNGDXPCKP-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1=CC=CC=C1C(F)(F)F)SC2=NC=NC(=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-Chloro-2-methylphenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B11361877.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-bromophenoxy)ethanone](/img/structure/B11361878.png)
![2-(2,3-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11361885.png)


![2-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11361898.png)
![5-(4-chlorophenyl)-N-[2-(phenylcarbonyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11361900.png)
![N-[3-(allyloxy)phenyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11361903.png)
![3,4-dimethoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11361906.png)

![N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B11361912.png)


